tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate

CNS drug discovery Lipophilicity Blood-Brain Barrier

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate (CAS 1064048-70-9) is a synthetic organic compound classified as a benzhydryl-protected azetidine carbamate. It serves primarily as a protected intermediate in medicinal chemistry, specifically for introducing the N-methyl-azetidin-3-ylmethanamine motif.

Molecular Formula C23H30N2O2
Molecular Weight 366.5 g/mol
CAS No. 1064048-70-9
Cat. No. B1526676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate
CAS1064048-70-9
Molecular FormulaC23H30N2O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24(4)15-18-16-25(17-18)21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,18,21H,15-17H2,1-4H3
InChIKeyPTZNHGUSSATYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate (CAS 1064048-70-9) Procurement-Focused Chemical Profile


tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate (CAS 1064048-70-9) is a synthetic organic compound classified as a benzhydryl-protected azetidine carbamate . It serves primarily as a protected intermediate in medicinal chemistry, specifically for introducing the N-methyl-azetidin-3-ylmethanamine motif. Its structure features a tert-butyl carbamate (Boc) protecting group, an N-methyl substituent, and a benzhydryl group on the azetidine nitrogen, enabling an orthogonal protection strategy during multi-step synthesis .

Why Direct Analog Substitution of CAS 1064048-70-9 is Chemically Invalid


Simple substitution with close analogs like the des-methyl variant (CAS 91189-19-4) or the ring-substituted isomer (CAS 854038-91-8) is chemically invalid due to fundamental differences in steric profile, lipophilicity, and metabolic vulnerability. The N-methyl group is not a passive spectator; it directly influences the basicity, hydrogen-bonding capacity, and metabolic N-dealkylation rate of the final pharmacophore . Furthermore, the strategic placement of the benzhydryl and Boc protecting groups on the same nitrogen scaffold allows for a unique orthogonal deprotection sequence that is impossible to replicate with other in-class carbamates, making this compound the only direct precursor to the specific N-methyl-azetidin-3-ylmethanamine intermediate used in PLK inhibitor programs [1].

Technical Differentiation Evidence for CAS 1064048-70-9 Against Closest Analogs


Increased Lipophilicity (LogP) vs. Des-Methyl Analog to Fine-Tune CNS Drug Properties

The target compound demonstrates a higher computed partition coefficient (ACD/LogP 4.42) compared to its direct des-methyl analog, tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (CAS 91189-19-4), which has a reported LogP of 4.37 [1]. This increase, while modest, is coupled with a decrease in topological polar surface area (tPSA) from 45 Ų to 33 Ų, a combination that can significantly enhance passive blood-brain barrier (BBB) permeability in the final CNS-targeting drug candidates derived from these intermediates .

CNS drug discovery Lipophilicity Blood-Brain Barrier

Elimination of Hydrogen-Bond Donor Capability Compared to Des-Methyl Analog

The target compound possesses zero hydrogen bond donors (HBD), as the carbamate nitrogen is fully substituted. In contrast, the des-methyl analog (CAS 91189-19-4) has one HBD from the secondary carbamate NH [1]. This structural feature prevents the final deprotected pharmacophore from acting as a hydrogen-bond donor, a key strategy for reducing off-target binding to proteins like kinases and enhancing metabolic stability by blocking N-glucuronidation .

Medicinal chemistry Hydrogen-bonding Off-target binding

Superior Orthogonal Protection Strategy for PLK Inhibitor Intermediate Synthesis

The target compound is the only direct synthetic precursor to tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS 1053655-53-0), a crucial intermediate for selective small-molecule PLK inhibitors [1]. The patented synthetic route involves a chemoselective hydrogenolysis that cleanly removes the benzhydryl group while leaving the Boc and N-methyl groups intact. This orthogonal deprotection cannot be achieved with the ring-substituted isomer (CAS 854038-91-8), where the carbamate is directly attached to the azetidine ring, altering its reactivity and the steric environment around the nitrogen .

PLK inhibitors Synthetic methodology Orthogonal protection

Enhanced Physical Stability and Purification Profile vs. Demethylated Variant

The target compound (MW 366.50 g/mol) exhibits a predicted boiling point of 449.8 °C at 760 mmHg, which is substantially higher than that of the smaller, more polar des-methyl analog (MW 352.47 g/mol), suggesting lower volatility and potentially easier handling during solvent evaporation steps . The lack of a hydrogen bond donor also reduces the likelihood of strong intermolecular associations that can complicate chromatography, a common issue with secondary carbamates.

Process chemistry Purification Boiling point

Defined Industrial and Research Applications for CAS 1064048-70-9


PLK Inhibitor Drug Discovery and Development

This compound is the definitive starting material for synthesizing the key N-methyl-azetidin-3-ylmethanamine scaffold found in a new class of selective Polo-like Kinase (PLK) inhibitors. Its orthogonal protection allows for the efficient introduction of this specific amine payload into the final drug candidate, a step that cannot be replicated using any other commercially available benzhydryl-azetidine carbamate .

Synthesis of CNS-Penetrant PROTAC Linkers

The combination of a low tPSA (33 Ų) and optimal LogP (4.42) makes the deprotected azetidine motif an ideal rigid linker in the design of PROTACs (Proteolysis Targeting Chimeras) intended for intracellular CNS targets. Procuring the protected form ensures the final linker will meet the stringent physicochemical criteria for BBB penetration .

Building Block for N-Methylated Peptidomimetics

The secondary N-methyl amine generated after deprotection is a privileged motif in peptidomimetic drug design, known for improving metabolic stability and membrane permeability. The target compound serves as a direct, protected source of this motif for solid-phase or solution-phase synthesis, with its zero-HBD nature preventing unwanted side reactions during coupling .

Process Chemistry and Scale-Up Feasibility Studies

The robust, fully substituted nature of this molecule makes it an excellent candidate for process chemistry evaluation. Its high predicted boiling point and the well-documented hydrogenolysis deprotection step provide a reliable, scalable route to the free azetidine intermediate, a key step in manufacturing APIs containing this subunit .

Quote Request

Request a Quote for tert-Butyl ((1-benzhydrylazetidin-3-yl)methyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.